Utp-1-aminonaphthalene-5-sulfonate

Description

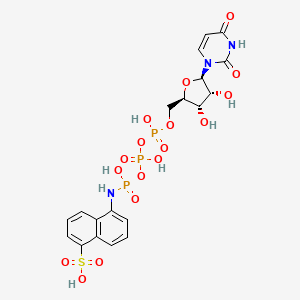

Structure

2D Structure

3D Structure

Properties

CAS No. |

72218-69-0 |

|---|---|

Molecular Formula |

C19H22N3O17P3S |

Molecular Weight |

689.4 g/mol |

IUPAC Name |

5-[[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C19H22N3O17P3S/c23-15-7-8-22(19(26)20-15)18-17(25)16(24)13(37-18)9-36-41(29,30)39-42(31,32)38-40(27,28)21-12-5-1-4-11-10(12)3-2-6-14(11)43(33,34)35/h1-8,13,16-18,24-25H,9H2,(H,29,30)(H,31,32)(H,20,23,26)(H2,21,27,28)(H,33,34,35)/t13-,16-,17-,18-/m1/s1 |

InChI Key |

SGGMOWZSESOGLY-BNEJOLLZSA-N |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O |

Isomeric SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O |

Other CAS No. |

72218-69-0 |

Synonyms |

gamma-1-aminonaphthalene-5-sulfonate uridine triphosphate gamma-AMNS-UTP UTP-1-aminonaphthalene-5-sulfonate UTP-ANS |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Utp 1 Aminonaphthalene 5 Sulfonate

General Principles of Nucleotide Analog Synthesis

The synthesis of nucleotide analogs, such as UTP-1-aminonaphthalene-5-sulfonate, is a cornerstone of medicinal chemistry and molecular biology, providing essential tools for studying nucleic acid structure and function. numberanalytics.comwikipedia.org These synthetic molecules mimic natural nucleotides but possess alterations in the nucleobase, sugar, or phosphate (B84403) group. numberanalytics.com Such modifications allow for a wide range of applications, from antiviral therapies to fluorescent probes for biochemical assays. numberanalytics.comontosight.ai

The chemical synthesis of these analogs is a complex process that demands precise control over reaction conditions to ensure high yields and purity. numberanalytics.com A key strategy in creating many nucleotide analogs involves the stepwise construction from simpler, protected precursors. wikipedia.org For instance, the phosphoramidite (B1245037) method is a widely used technique for the solid-phase synthesis of oligonucleotides, which are short nucleic acid fragments. wikipedia.org This method utilizes protected nucleoside phosphoramidites as building blocks that are sequentially added to a growing chain. wikipedia.org

Nucleotide analogs can be broadly categorized as either sugar-modified or base-modified. numberanalytics.com Sugar-modified analogs feature changes to the ribose or deoxyribose component, while base-modified analogs have alterations to the nitrogenous base. numberanalytics.com The synthesis of this compound falls into a category of phosphate-modified analogs, where a functional group is attached to the phosphate chain.

Chemical Synthesis of this compound

The creation of this compound, a fluorescent derivative of uridine (B1682114) triphosphate (UTP), is a targeted synthetic process. ontosight.ai This analog is valuable for its ability to act as a fluorescent probe in studies of RNA and DNA interactions with proteins. ontosight.ai

Attachment Chemistry of 1-Aminonaphthalene-5-Sulfonate to UTP

The core of the synthesis involves the covalent attachment of the fluorescent compound, 1-aminonaphthalene-5-sulfonate, to the gamma-phosphate group of UTP. ontosight.ai This modification imparts the fluorescent properties to the nucleotide, enabling researchers to monitor molecular interactions through changes in fluorescence. ontosight.ai A similar synthesis has been reported for an ATP analog, where N-(aminoethyl)-5-naphthylamine-1-sulfonic acid was attached to the gamma-phosphate of ATP. nih.gov

Formation of the Gamma-Phosphoramidate Bond

A critical step in the synthesis is the formation of a stable phosphoramidate (B1195095) bond between the amino group of 1-aminonaphthalene-5-sulfonate and the terminal (gamma) phosphate of UTP. This type of linkage is also seen in the synthesis of other nucleotide analogs, such as those developed as prodrugs. The "ProTide" technology, for example, utilizes a phosphoramidate linkage to mask the charge of a nucleotide monophosphate, facilitating its entry into cells. nih.gov The synthesis of these phosphoramidate derivatives often involves the reaction of a nucleoside with a phosphoryl chloride derivative in the presence of an amino acid ester. nih.gov

Precursor Synthesis of 1-Aminonaphthalene-5-Sulfonic Acid

The fluorescent component, 1-aminonaphthalene-5-sulfonic acid, also known as Laurent's acid, is itself a product of a multi-step chemical synthesis. wikipedia.org

Multi-Step Preparative Routes: Sulfonation, Nitrification, and Reduction

A common industrial route to 1-aminonaphthalene-5-sulfonic acid begins with naphthalene (B1677914). chemicalbook.com The synthesis typically involves the following sequence:

Sulfonation: Naphthalene is first sulfonated using sulfuric acid. The temperature of this reaction is crucial, as it influences the position of the sulfonic acid group. Lower temperatures (around 80°C) favor the formation of naphthalene-1-sulfonic acid. wordpress.com

Nitration: The resulting naphthalene-1-sulfonic acid is then nitrated using a mixture of nitric and sulfuric acids to introduce a nitro group, yielding 5-nitro-1-naphthalenesulfonic acid. chemicalbook.comgoogle.com

Reduction: Finally, the nitro group is reduced to an amino group, typically using iron filings in an acidic medium, to produce 1-aminonaphthalene-5-sulfonic acid. wikipedia.orgchemicalbook.comgoogle.com

This process can also yield other isomers, such as 1-aminonaphthalene-8-sulfonic acid (Peri acid), which may need to be separated.

| Reaction Step | Reagents | Temperature | Product |

| Sulfonation | Naphthalene, Sulfuric Acid | ~80°C | Naphthalene-1-sulfonic acid |

| Nitration | Naphthalene-1-sulfonic acid, Nitric Acid, Sulfuric Acid | 30-95°C | 5-Nitro-1-naphthalenesulfonic acid |

| Reduction | 5-Nitro-1-naphthalenesulfonic acid, Iron, Acid | 60-180°C | 1-Aminonaphthalene-5-sulfonic acid |

Application of Bucherer Reaction for Aminonaphthalene Derivatives

The Bucherer reaction provides an alternative method for the synthesis of aminonaphthalene derivatives. wikipedia.org This reversible reaction converts a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite. wikipedia.org While not the primary route for 1-aminonaphthalene-5-sulfonic acid, the Bucherer reaction is widely used in the synthesis of other aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.orgwikipedia.org For example, it is used to produce 2-aminonaphthalene-1-sulfonic acid (Tobias acid) from 2-hydroxynaphthalene-1-sulfonic acid. wikipedia.org Recent advancements have utilized microwave irradiation to accelerate the Bucherer reaction, significantly reducing reaction times. tandfonline.comresearchgate.net

Spectroscopic and Conformational Characterization for Research Applications

Fundamentals of Fluorescence in UTP-1-Aminonaphthalene-5-Sulfonate

The fluorescence of this compound originates from its 1-aminonaphthalene-5-sulfonate (ANS) moiety. nih.gov The electronic and photophysical properties of this group are highly sensitive to its local environment, including solvent polarity, viscosity, and interactions with neighboring molecules. This sensitivity is the basis for its application as a probe. The fluorescence can be significantly altered by quenching mechanisms or enhanced through specific molecular events, providing a powerful tool for studying biological systems. nih.govnih.gov

In its intact form, the fluorescence of this compound is significantly suppressed due to intramolecular quenching. nih.gov This phenomenon occurs because the naphthalene (B1677914) fluorophore and the uracil (B121893) base are connected by a flexible triphosphate chain, allowing them to interact in solution. The primary mechanism for this quenching is the formation of a non-fluorescent ground-state complex through stacking interactions, where the planar structures of the fluorophore and the nucleobase overlap. nih.govrsc.org

Studies on analogous molecules have shown that the uracil base is a particularly effective quencher of the aminonaphthalene-sulfonate fluorescence. nih.gov The molecule predominantly exists in a folded conformation where the base and fluorophore are in close proximity, maximizing this quenching effect. nih.gov This inherent, "switched-off" state is crucial, as any event that disrupts this intramolecular stacking leads to a detectable increase in fluorescence. nih.gov

A significant increase in fluorescence intensity, or enhancement, is a key feature of probes like this compound. This enhancement occurs under two primary conditions:

Cleavage Events: When an enzyme, such as a polymerase or phosphodiesterase, cleaves the triphosphate bridge of this compound, the ANS-pyrophosphate product is released from the quenching influence of the uracil base. nih.gov This separation removes the intramolecular stacking interaction, leading to a dramatic increase in fluorescence intensity. nih.gov This event provides a direct method for monitoring enzymatic activity in real-time.

Conformational Changes and Binding: When the ANS moiety binds to a protein, its fluorescence is often enhanced. nih.govnih.gov This is because binding sites on proteins, particularly those that are hydrophobic, restrict the rotational freedom of the fluorophore and shield it from the quenching effects of polar water molecules. nih.govnih.gov The binding of ANS to proteins can induce conformational changes that create or stabilize a binding pocket, leading to a more rigid environment and, consequently, higher fluorescence quantum yield. nih.gov The addition of other molecules, like substrates or inhibitors, can then alter the protein's conformation and displace the bound probe, causing a decrease in fluorescence. nih.gov

The photophysical properties of a fluorophore are quantitatively described by its fluorescence quantum yield (Φ) and excited-state lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Table 1: Illustrative Photophysical Properties of Related Fluorescent Probes

| Compound/System | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Reference |

|---|---|---|---|

| tCTP | 0.18 | Not Reported | nih.gov |

| AmNS-Alginate (in water) | Not Reported | 11 ns | researchgate.net |

This table provides illustrative data from related compounds to demonstrate typical values for quantum yield and lifetime.

Application of Fluorescence Spectroscopy in Dynamic Biochemical Studies

The environmentally sensitive fluorescence of this compound makes it a valuable tool for dynamic biochemical studies. By incorporating this analog into biological systems, researchers can monitor molecular interactions and conformational dynamics that are central to function. nih.govnih.gov

This compound can be used as a substrate for enzymes like RNA polymerase. nih.govjenabioscience.com The significant change in fluorescence upon enzymatic cleavage or binding provides a continuous assay for enzyme activity. nih.gov

Furthermore, the principles demonstrated with the closely related probe 8-anilino-1-naphthalene sulfonate (ANS) are directly applicable. nih.gov The binding of ANS to proteins is associated with a fluorescence enhancement and a blue-shift in the emission spectrum. nih.gov This allows for the real-time monitoring of:

Protein Folding: ANS binds preferentially to partially folded "molten globule" intermediates, allowing researchers to detect and characterize these states. nih.gov

Ligand Binding: The binding of substrates, inhibitors, or allosteric effectors to a protein can alter the ANS binding site, leading to a measurable quenching or enhancement of fluorescence. nih.gov This provides a method to determine binding affinities and study the mechanism of drug interactions with proteins like human serum albumin. nih.gov

Enzyme Conformational States: The fluorescence of bound ANS can report on different conformational states of an enzyme during its catalytic cycle. nih.gov

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances on the nanometer scale (1-10 nm), making it a "molecular ruler" for studying biomolecular interactions and conformational changes. mdpi.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor.

This compound, with its aminonaphthalene sulfonate donor fluorophore, is a potential candidate for FRET studies. It could be incorporated into a nucleic acid or bound to an enzyme, and a suitable acceptor fluorophore could be placed on an interacting protein or at a different position on the nucleic acid.

Challenges in FRET studies involving nucleic acids include potential quenching effects from the nucleobases themselves, which can complicate the interpretation of FRET data. mdpi.com However, strategies using dual-labeled oligonucleotide probes with specialized fluorescent nucleosides as donors have been successfully developed for DNA sequence analysis, demonstrating the feasibility of such approaches. rsc.org By carefully selecting a FRET pair, this compound could be used to measure distances and map the architecture of protein-RNA complexes during processes like transcription.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of modified nucleotides such as this compound. This powerful, non-invasive method provides atomic-level insights into the molecule's three-dimensional structure in solution, which is crucial for understanding its interactions with biological systems. NMR can be employed to select the most appropriate fluorescent nucleotide analogues for biochemical and biophysical research by providing detailed information on their solution conformation and binding epitopes. unl.pt

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a primary NMR technique used to probe these spatial relationships. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. By analyzing the cross-peaks in a NOESY spectrum, it is possible to map the proximity between the protons of the naphthalene ring and the protons of the uracil base and ribose sugar.

The key conformational equilibria that can be assessed include:

Glycosidic Bond Conformation: The orientation of the uracil base relative to the ribose sugar around the C1'-N1 bond can be either syn or anti. In the anti conformation, the H6 proton of uracil is positioned away from the sugar, while in the syn conformation, it is situated over the ribose ring. The presence or absence of NOEs between the base protons (H5, H6) and the anomeric proton (H1') versus other ribose protons (H2', H3') provides direct evidence for the preferred conformation. Stacking with the naphthalene group can lock or shift this equilibrium.

Ribose Sugar Pucker: The five-membered ribose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo and C3'-endo forms. The coupling constants between the ribose protons (e.g., ³J(H1'-H2')) are highly sensitive to the sugar pucker. Stacking interactions can favor one pucker over the other to accommodate the bulky fluorescent label.

Conformation of the Triphosphate Chain: The flexible triphosphate chain can fold back, allowing the naphthalene group to stack against the uracil base. Transferred NOESY (tr-NOESY) experiments can be particularly insightful when the molecule is bound to a protein, revealing the conformation of the bound ligand. unl.pt For instance, tr-NOESY can indicate whether the conformation of the base relative to the ribose is altered in the bound state compared to the free ligand. unl.pt

The following table illustrates hypothetical NOE correlations that would be indicative of a folded, stacked conformation for this compound.

| Interacting Protons | Expected NOE Intensity | Implied Conformation |

| Naphthalene Protons ↔ Uracil H6/H5 | Strong | Indicates a folded conformation where the naphthalene ring is stacked over the uracil base. The specific naphthalene protons involved would define the precise stacking geometry. |

| Naphthalene Protons ↔ Ribose H1'/H2' | Medium to Weak | Suggests proximity of the fluorescent label to the ribose moiety, further supporting a back-folded conformation of the triphosphate chain. |

| Uracil H6 ↔ Ribose H2' | Weak | Consistent with a predominant anti conformation around the glycosidic bond, which is typical for pyrimidine (B1678525) nucleotides. |

| Uracil H6 ↔ Ribose H1' | None to Weak | Absence of a strong NOE here would rule out a significant population of the syn conformation. |

This table is illustrative and based on established principles of NMR analysis for nucleotide analogs.

The chemical shifts of the protons in the UTP moiety are highly sensitive to their local electronic environment. The introduction of the 1-aminonaphthalene-5-sulfonate group, with its large aromatic system, induces significant changes in the chemical shifts of nearby protons, primarily through the aromatic ring current effect. When the naphthalene ring is stacked near a proton, the magnetic field generated by the circulating π-electrons of the ring will oppose the main magnetic field of the NMR spectrometer, causing the proton to be shielded and its resonance to shift to a lower frequency (upfield shift).

By comparing the ¹H NMR spectrum of this compound with that of unmodified UTP, researchers can map the regions of intramolecular interaction.

Nucleobase Protons (H5 and H6): In a stacked conformation, the H5 and H6 protons of the uracil base would be expected to show a significant upfield shift compared to their positions in free UTP. The magnitude of this shift would depend on their average distance and orientation relative to the face of the naphthalene ring.

Ribose Protons (H1', H2', H3'): The anomeric proton (H1') and other ribose protons may also experience upfield shifts if the naphthalene ring is positioned over the sugar moiety. The pattern of these shifts provides complementary information to NOE data about the average solution conformation.

Below is a data table presenting hypothetical chemical shift data comparing unmodified UTP with this compound, illustrating the expected upfield shifts (Δδ) due to intramolecular stacking.

| Proton | UTP (δ, ppm) | This compound (δ, ppm) | Δδ (ppm) (UTP - Analog) | Interpretation of Shift |

| H6 | 7.85 | 7.50 | +0.35 | Large upfield shift suggests strong shielding from the naphthalene ring, indicating a high population of the stacked conformation. |

| H5 | 5.90 | 5.75 | +0.15 | Moderate upfield shift, consistent with stacking, but indicating this proton is, on average, further from the center of the aromatic ring current. |

| H1' | 5.88 | 5.80 | +0.08 | Small upfield shift, suggesting the naphthalene ring is positioned more over the base than the sugar, but some interaction is present. |

| H2' | 4.35 | 4.32 | +0.03 | Minimal shift, indicating this proton is likely on the periphery of the magnetic cone of the naphthalene ring system. |

| H3' | 4.25 | 4.23 | +0.02 | Minimal shift, consistent with the H2' observation. |

Note: The chemical shift values (δ) are hypothetical and for illustrative purposes to demonstrate the principles of chemical shift analysis. Actual values would be determined experimentally.

This detailed analysis of chemical shifts and NOE correlations allows for the construction of a robust 3D model of the predominant solution structure of this compound, which is invaluable for interpreting its utility in various research applications.

Applications of Utp 1 Aminonaphthalene 5 Sulfonate in Enzymatic and Molecular Interaction Studies

Mechanistic Studies of RNA Polymerase Activity

UTP-ANS has proven to be a versatile substrate for studying the intricate mechanisms of RNA polymerase, the key enzyme responsible for transcribing DNA into RNA.

Incorporation into RNA During In Vitro Transcription

UTP-ANS can be successfully incorporated into RNA molecules during the process of in vitro transcription. ontosight.aijenabioscience.com As an analog of UTP, it is recognized by RNA polymerases, such as T7 RNA polymerase, and integrated into the growing RNA chain in place of the natural nucleotide. jenabioscience.comjenabioscience.com This incorporation allows for the synthesis of fluorescently labeled RNA probes, which are instrumental in various molecular biology applications, including in situ hybridization and Northern blotting. jenabioscience.com The efficiency of incorporation and the yield of the labeled RNA product can be influenced by the ratio of UTP-ANS to the natural UTP in the reaction mixture. jenabioscience.com

Real-Time Monitoring of Messenger RNA (mRNA) Production

The fluorescent nature of UTP-ANS enables the real-time monitoring of mRNA synthesis during in vitro transcription. nih.gov As the polymerase incorporates UTP-ANS into the nascent RNA strand, an increase in fluorescence can be detected, providing a direct measure of RNA production as it occurs. This approach offers a significant advantage over traditional methods that require downstream analysis, allowing for the optimization of transcription conditions and a better understanding of the kinetics of the reaction. nih.gov While direct incorporation of gamma-fluorophore-labeled UTP is a simple strategy, it's important to note that the resulting modified RNA may not be suitable for all downstream applications. nih.gov Other real-time monitoring strategies, such as those using RNA aptamers like Broccoli, have also been developed to track RNA synthesis without modifying the final RNA product. nih.gov

Investigation of Nucleotide Selection and Fidelity

The process of nucleotide selection by RNA polymerase is crucial for maintaining the fidelity of transcription, ensuring that the correct genetic information is passed from DNA to RNA. nih.gov UTP-ANS and other modified nucleotides serve as valuable probes to dissect this process. nih.gov Studies using nucleotide analogs help to understand how the polymerase distinguishes between correct (cognate) and incorrect (non-cognate) nucleotides at its active site. nih.govnih.gov The polymerase employs several checkpoints to ensure accuracy, including initial binding, conformational changes of the trigger loop, and the chemical step of nucleotide incorporation. nih.gov The use of modified nucleotides can reveal how alterations at the phosphate (B84403) moiety or the base can influence these fidelity checkpoints.

Proximity Mapping of Active Sites and Inhibitor Binding Domains (e.g., Rifampicin)

The fluorescent properties of UTP-ANS can be exploited for proximity mapping studies of the RNA polymerase active site. By observing changes in the fluorescence of UTP-ANS upon binding to the enzyme or upon the introduction of other molecules, researchers can deduce spatial relationships between different components of the transcription machinery. This is particularly useful for mapping the binding sites of inhibitors, such as the antibiotic rifampicin. Rifampicin is a potent inhibitor of bacterial RNA polymerase, and understanding its precise binding location is critical for the development of new antibacterial drugs. nih.gov By using fluorescent probes like UTP-ANS in conjunction with inhibitors, it is possible to gain insights into the structural rearrangements that occur within the active site upon inhibitor binding.

Fidelity Assays for DNA Polymerases and Reverse Transcriptases

The accuracy of DNA synthesis, carried out by DNA polymerases and reverse transcriptases, is fundamental to the integrity of genetic information. Fidelity assays are employed to measure the error rates of these enzymes.

Impact of Gamma-Phosphate Modification on Polymerase Fidelity

Interestingly, modifications to the gamma-phosphate of nucleotides, such as in UTP-ANS, have been shown to impact the fidelity of certain polymerases. nih.gov In studies involving HIV-1 reverse transcriptase (HIV-RT), an enzyme known for its low fidelity, nucleotides modified with 1-aminonaphthalene-5-sulfonate at the gamma-phosphate were found to increase the enzyme's accuracy. nih.gov Primer extension reactions demonstrated that these modified nucleotides could be incorporated by the polymerase. nih.gov Subsequent forward mutation assays revealed a significant reduction in mutational frequency when the gamma-phosphate modified nucleotides were used. nih.gov Molecular modeling suggests that the ANS group may interact with critical residues in the polymerase's active site, potentially acting as a signal amplifier for the identity of the base and thereby enhancing the fidelity of DNA synthesis. nih.gov This finding has potential applications in biotechnology, such as improving the accuracy of cDNA synthesis. nih.gov

Primer Extension Reaction Analysis

Primer extension is a powerful technique used to map the 5' ends of RNA molecules and to analyze the length and quantity of specific transcripts. The classic method involves a labeled primer (often with a radioactive isotope or a fluorescent dye) that binds to a specific RNA sequence. A reverse transcriptase enzyme then extends the primer to the 5' end of the RNA template. The resulting labeled DNA products are separated by gel electrophoresis to determine their size.

While direct use of UTP-ANS in the extension step of a classic primer extension assay is not the standard application, fluorescent nucleotide analogs are central to related techniques that analyze nucleic acid synthesis. For instance, single-nucleotide incorporation and kinetic assays use labeled nucleotides to study the mechanics of DNA or RNA polymerases. youtube.com In these assays, a polymerase adds a single type of nucleotide, which can be fluorescently labeled, to a primer-template complex. youtube.com This allows for detailed investigation of incorporation efficiency and kinetics, particularly opposite DNA lesions or within specific sequence contexts. youtube.com

A closely related application involves using fluorescent UTP analogs in transcription assays to monitor the activity of RNA polymerase (RNAP). nih.gov In such assays, the incorporation of UMP into a growing RNA chain from a substrate like γ-AmNS-UTP results in the release of the fluorescently tagged pyrophosphate (γ-AmNS-PPi). nih.gov The change in fluorescence upon this release can be measured to quantify enzyme activity, a principle that relies on the same enzymatic polymerization step as primer extension. nih.gov

Table 1: Comparison of Primer Labeling and Fluorescent Nucleotide Substrate Methods

| Feature | Labeled Primer Method (Primer Extension) | Fluorescent Nucleotide Substrate Method (Transcription Assay) |

|---|---|---|

| Labeled Component | 5'-end of DNA primer | γ-phosphate of a nucleoside triphosphate (e.g., UTP-ANS) |

| Enzyme | Reverse Transcriptase or DNA Polymerase | RNA Polymerase |

| Primary Measurement | Length of extended product | Change in fluorescence upon nucleotide incorporation |

| Primary Application | Mapping RNA 5' ends, transcript sizing | Real-time monitoring of enzyme kinetics, high-throughput screening |

Characterization of Protein-Nucleic Acid Interactions

The interaction between proteins and nucleic acids is fundamental to most biological processes, including DNA replication, transcription, and gene regulation. nih.gov Understanding the specifics of these interactions, such as binding affinity and induced conformational changes, is crucial. Fluorescent nucleotide analogs like UTP-ANS serve as sensitive probes for these investigations. nih.gov When UTP-ANS is used as a substrate or ligand, its fluorescence properties can report on binding events and structural rearrangements within protein-nucleic acid complexes. nih.gov

Binding affinity describes the strength of the interaction between a protein and a nucleic acid molecule. This can be quantified by the dissociation constant (Kd). Fluorescent nucleotide analogs are frequently employed to measure these constants. Techniques such as fluorescence anisotropy are particularly useful. When a small fluorescent molecule like free UTP-ANS tumbles rapidly in solution, it has low anisotropy. Upon binding to a much larger protein-nucleic acid complex, its tumbling rate slows dramatically, leading to a significant increase in fluorescence anisotropy. By titrating the protein or nucleic acid and measuring the change in anisotropy, a binding curve can be generated to determine the Kd.

In one study, this method was used to show that fluorescent cytosine analogs bind with nanomolar affinity to a DNA polymerase active site. uniprot.org Similarly, the binding of 8-anilinonaphthalene-1-sulfonic acid (ANS) to proteins has been extensively studied by monitoring fluorescence changes upon titration, allowing for the calculation of binding constants. mdpi.com This principle is directly applicable to UTP-ANS, where its fluorescence intensity or anisotropy change upon binding to an RNA polymerase or other RNA-binding protein can be used to quantify the binding affinity and specificity of the interaction. nih.gov

The binding of a protein to a nucleic acid can induce significant conformational changes in either or both molecules. For instance, some DNA polymerases induce a conformational switch in the templating DNA base upon binding of the correct incoming nucleotide. nih.gov The fluorescent properties of probes like ANS are highly sensitive to the polarity of their environment. mdpi.com A change in the conformation of a nucleic acid can alter the local environment of a bound or incorporated fluorescent analog, leading to a detectable change in its fluorescence signal.

When UTP-ANS is part of a protein-nucleic acid complex, its ANS moiety can report on these structural shifts. For example, if a protein binding to an RNA transcript causes a local unfolding or altered stacking of bases, the fluorescence of a nearby, incorporated ANS-labeled uridine (B1682114) could change in intensity or emission wavelength. This allows researchers to detect protein-induced conformational changes in the nucleic acid in real-time. nih.gov While many studies focus on the protein's conformational change, the use of probes within the nucleic acid provides direct insight into its structural dynamics during the interaction. nih.gov

During transcription initiation, RNA polymerase unwinds a segment of the DNA double helix to form a "transcription bubble," exposing the template strand for RNA synthesis. wikipedia.orgnews-medical.net This bubble is a dynamic structure, and its formation and maintenance are critical steps in gene expression. news-medical.netnih.gov

Fluorescent probes are ideal for studying the structure and dynamics of this bubble. By placing a fluorescent nucleotide analog at a specific position within the DNA, researchers can monitor the local environment. The fluorescence of many such probes is quenched when they are part of a stable, base-paired duplex but increases significantly when the DNA melts and they are in a single-stranded environment like the transcription bubble. springernature.com Studies using fluorescent analogs like 2-aminopurine (B61359) or pyrrolo-dC have successfully mapped the boundaries of the transcription bubble and revealed its dynamic nature. springernature.com

UTP-ANS can be used in related experiments to probe the transcription complex. As a substrate for RNA polymerase, its fluorescence can be monitored as it enters the active site and as the nascent RNA transcript is synthesized. Changes in the fluorescence signal can provide information about the state of the complex, including the environment of the active site, which is intimately associated with the transcription bubble. wikipedia.orgnih.gov

Assays for Phosphodiester Bond Cleavage Enzymes

UTP-ANS is also a valuable tool for developing assays to measure the activity of enzymes that catalyze reactions involving phosphodiester bonds. This includes RNA polymerases, which form phosphodiester bonds during transcription, and phosphodiesterases, which cleave them.

The synthesis of RNA by RNA polymerase involves the formation of a phosphodiester bond between the incoming ribonucleotide and the growing RNA chain. nih.gov This reaction is driven by the hydrolysis of the incoming nucleoside triphosphate (like UTP) between its α and β phosphates, releasing a pyrophosphate (PPi) molecule. nih.gov

A high-throughput screening assay for RNA polymerase inhibitors was developed using UTP-ANS (referred to as γ-AmNS-UTP) as a substrate. nih.gov The key principle of this assay is the difference in fluorescence between the substrate and the product. The intact UTP-ANS molecule has a certain level of intrinsic fluorescence. nih.gov When RNA polymerase incorporates the UMP moiety into the new RNA strand, it cleaves the bond between the α and β phosphates, releasing γ-AmNS-PPi. nih.gov This released, fluorescently-tagged pyrophosphate exhibits significantly higher fluorescence than the original UTP-ANS substrate. nih.gov

This increase in fluorescence is directly proportional to the amount of UMP incorporated and thus to the activity of the RNA polymerase. By monitoring the fluorescence signal over time, researchers can calculate the rate of the enzymatic reaction. This method provides a continuous, real-time assay that is highly suitable for high-throughput screening of potential enzyme inhibitors. nih.gov

Table 2: Fluorescence Properties in RNAP Assay Using UTP-ANS

| Molecule | Role | Relative Fluorescence |

|---|---|---|

| UTP-1-aminonaphthalene-5-sulfonate (UTP-ANS) | Substrate | Lower |

| γ-AmNS-Pyrophosphate (Product) | Released Product | Higher |

| RNA Polymerase (Enzyme) | Catalyst | - |

Investigations of Sarcoplasmic Reticulum Ca(2+)-ATPase Uncoupling Mechanisms

A review of available scientific literature did not yield specific studies investigating the role of this compound in the uncoupling mechanisms of Sarcoplasmic Reticulum Ca(2+)-ATPase. Research has been conducted on the uncoupling effects of the parent nucleotide, Uridine Triphosphate (UTP), on this enzyme. nih.gov These studies indicate that UTP hydrolysis can lead to energy uncoupling, where the hydrolysis of the nucleotide is not efficiently coupled to the transport of Ca(2+) ions. nih.gov However, the specific effects and mechanistic details of the fluorescently labeled analog, this compound, in this context have not been reported.

High-Throughput Screening Applications

A significant application of a UTP-aminonaphthalene-sulfonate analog, specifically gamma-amino naphthalene (B1677914) sulfonic acid UTP (γ-AmNS-UTP), is in the realm of high-throughput screening (HTS) for novel enzyme inhibitors. nih.govresearchgate.net This fluorescent derivative of UTP has been instrumental in the development of a robust HTS assay to identify inhibitors of RNA polymerase (RNAP), a key target for antibacterial and antituberculosis agents. nih.gov

The principle of the assay relies on the change in fluorescence upon enzymatic activity. The γ-AmNS group's fluorescence is quenched when it is part of the intact UTP molecule. researchgate.net During the RNA polymerization reaction, UMP is incorporated into the growing RNA strand, leading to the release of pyrophosphate with the fluorescent label attached (γ-AmNS-PPi). nih.gov This released product exhibits significantly higher intrinsic fluorescence, providing a direct and measurable signal of enzyme activity. nih.gov

This assay was optimized for a 384-well format, enabling the rapid screening of a large chemical library. nih.gov The primary screening was conducted using Escherichia coli RNAP due to the hazardous and cumbersome nature of purifying large quantities of RNAP from pathogenic mycobacteria. nih.gov The hits identified from the primary screen were then subjected to further validation against mycobacterial RNAP. nih.gov

Detailed Research Findings from the High-Throughput Screening for RNA Polymerase Inhibitors: nih.gov

| Parameter | Finding |

| Compound Screened | 670,000 compounds |

| Screening Concentration | 10 µM |

| Primary Hit Rate | ~0.1% of compounds showed >60% inhibition |

| Potency of Primary Hits | All tested primary actives had an EC50 below 100 µM |

| Cross-Reactivity | 80% of primary hits from E. coli RNAP were active against Mycobacterium smegmatis RNAP |

| Validation | Activity of selected hits was confirmed against Mycobacterium bovis RNAP |

The successful development and implementation of this HTS assay demonstrate the value of this compound and its analogs as powerful probes in drug discovery, allowing for the efficient identification of novel enzyme inhibitors from large compound libraries. nih.gov

Ad

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.